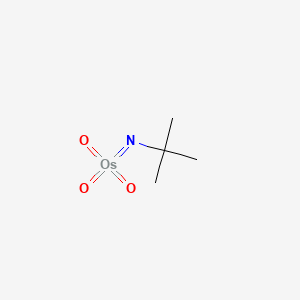

Tert-butylimino(trioxo)osmium

Description

Properties

Molecular Formula |

C4H9NO3Os |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

tert-butylimino(trioxo)osmium |

InChI |

InChI=1S/C4H9N.3O.Os/c1-4(2,3)5;;;;/h1-3H3;;;; |

InChI Key |

JRHXKAIOLBLETF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N=[Os](=O)(=O)=O |

Canonical SMILES |

CC(C)(C)N=[Os](=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Osmium Imido Complexes

Strategies for the Preparation of High-Valent Osmium Imido Species

The generation of stable, high-valent osmium imido complexes relies on carefully chosen precursors and reaction conditions that facilitate the formation of the osmium-nitrogen multiple bond.

A primary and direct route to Tert-butylimino(trioxo)osmium involves the reaction of osmium tetroxide (OsO₄) with a primary amine, such as tert-butylamine. This reaction proceeds as a condensation, where the amine adds to the osmium center followed by the elimination of water. This process can be described as an oxidative amination, where the nitrogen atom is deprotonated upon bonding to the highly electrophilic Os(VIII) center.

The general transformation is represented by the equation: OsO₄ + RNH₂ → OsO₃(NR) + H₂O

For the specific synthesis of this compound, the reaction is: OsO₄ + Me₃CNH₂ → OsO₃(NCMe₃) + H₂O nih.gov

This method is effective for generating terminal imido ligands from simple amine precursors. A related strategy involves the oxidative deprotonation of bis(amine)porphyrin osmium complexes. The treatment of [Os(P)(NH₂Buᵗ)₂], where P represents a porphyrin dianion, with an oxidant leads to the formation of high-valent osmium imido species such as [Os(P)(O)(NBuᵗ)] and [Os(P)(NBuᵗ)₂]. hku.hk

The synthesis of osmium imido and amido complexes via electrochemical oxidation is a less commonly documented pathway in the available scientific literature. While the electrochemical properties of many osmium complexes, including their redox potentials, are extensively studied to understand their electronic structures and catalytic activities, their direct synthesis using anodic oxidation of precursors is not a standard method. nih.govmdpi.com Methodologies for other transition metals sometimes employ anodic processes to form amide bonds, but specific, established protocols for the electro-generation of high-valent osmium imido species from lower-valent precursors are not widely reported. nih.gov This remains an area with potential for future research and development in synthetic inorganic chemistry.

Transformations Involving Osmium(VIII) Imido Precursors, including Tetrakis(tert-butylimido)osmium(VIII)

While this compound is a mixed oxo-imido ligand complex, the homoleptic precursor Tetrakis(tert-butylimido)osmium(VIII), Os(NBuᵗ)₄, serves as a valuable starting material for accessing a variety of other high-valent mixed-ligand osmium complexes. Its reactions demonstrate the versatility of the tert-butylimido ligand in stabilizing the Os(VIII) center and its susceptibility to controlled transformations.

Tetrakis(tert-butylimido)osmium(VIII) reacts readily with carboxylic acids, leading to the reduction of the osmium center from Os(VIII) to Os(VI) and the formation of mixed-ligand oxo carboxylate complexes. The reaction involves the protonation of one or more imido ligands, which are subsequently eliminated as tert-butylamine, and the coordination of the carboxylate and newly formed oxo ligands.

For example, the reaction with acetic acid and pivalic acid in dichloromethane (B109758) at low temperatures yields distinct Os(VI) products. These reactions showcase how the nature of the carboxylic acid influences the final structure of the complex.

| Reactant | Carboxylic Acid | Resulting Os(VI) Complex | Key Structural Features |

|---|---|---|---|

| Os(NBuᵗ)₄ | Acetic Acid (CH₃COOH) | Os(NBuᵗ)O(O₂CMe-O)(O₂CMe-OO')(NH₂Buᵗ) | Contains both unidentate and bidentate acetate (B1210297) ligands. |

| Os(NBuᵗ)₄ | Pivalic Acid (BuᵗCOOH) | Os(NBuᵗ)O(O₂CBuᵗ-O)₂(NH₂Buᵗ)₂ | Octahedral geometry with trans-NH₂Buᵗ and trans-carboxylate groups. |

The reaction of Tetrakis(tert-butylimido)osmium(VIII) with halogens or halogen sources also results in the reduction of the metal center and the formation of complex, often dimeric, structures. These reactions typically produce Os(VI) compounds where imido groups act as bridging ligands between two osmium centers.

The interaction with iodine (I₂) or a chloride source like PPh₄Cl leads to the formation of isomorphous, dimeric Os(VI) complexes. A notable feature of these reactions is the formation of a µ-NBuᵗ bridge.

| Reactant | Halogen Source | Resulting Complex | Key Structural Features |

|---|---|---|---|

| Os(NBuᵗ)₄ | Iodine (I₂) | (BuᵗN)₂Os(µ-NBuᵗ)₂Os(NBuᵗ)I₂ | Dimeric structure with two bridging imido groups. Osmium atoms are trigonal-bipyramidal with trans-halogens. |

| Os(NBuᵗ)₄ | PPh₄Cl | (BuᵗN)₂Os(µ-NBuᵗ)₂Os(NBuᵗ)Cl₂ | Isomorphous with the iodine analogue, featuring bridging imido ligands and trans-halogens. |

Interestingly, the reaction with iodine can also yield a paramagnetic mixed-valence diosmium(VI, VII) compound, [Os₂(NBuᵗ)₄(µ-NBuᵗ)₂]I₃, highlighting the complex redox chemistry involved.

Synthesis of Mixed-Ligand Osmium Imido and Related High-Valent Complexes

The synthesis of mixed-ligand osmium imido complexes is not limited to the transformations of homoleptic precursors. Direct synthesis strategies can also yield these complex molecules. The interaction of OsO₄ with silylated amines like NHBuᵗ(SiMe₃) can produce not only the homoleptic Os(NBuᵗ)₄ but also a tetranuclear Os(VI) oxo-imido complex, [(BuᵗN)₂Os(µ-NBuᵗ)₂Os(NBuᵗ)(µ-O)]₂, demonstrating the spontaneous formation of complex mixed-ligand assemblies. rsc.org

Furthermore, the use of macrocyclic ligands, such as porphyrins, provides a template for synthesizing stable mixed-ligand species. As mentioned, the oxidative deprotonation of [Os(P)(NH₂Buᵗ)₂] yields [Os(P)(O)(NBuᵗ)], which contains oxo, imido, and porphyrin ligands simultaneously coordinated to a single osmium center. hku.hk These synthetic routes underscore the rich chemistry of high-valent osmium, where a variety of ligands can be combined to tune the electronic and steric properties of the resulting imido complex.

Advanced Spectroscopic and Structural Elucidation of Osmium Imido Systems

Vibrational Spectroscopy for Characterization of the Osmium-Nitrogen Multiple Bond and Ligand Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the bonding characteristics of molecules by probing their vibrational energy levels. For tert-butylimino(trioxo)osmium, this analysis is centered on identifying the stretching frequencies of the osmium-oxygen (Os=O) and osmium-nitrogen (Os=N) multiple bonds, as well as the vibrations associated with the tert-butyl ligand.

The trioxo functionality also presents characteristic stretching modes. In a modeled osmium imido-oxo system, the asymmetric and symmetric Os=O stretching modes were assigned to frequencies of 1007 cm⁻¹ and 1044 cm⁻¹, respectively researchgate.net. These high-frequency bands are indicative of strong Os=O double bonds. The vibrations of the tert-butyl ligand, particularly the C-C skeletal stretching modes, are expected in the 1200-1250 cm⁻¹ region nih.gov.

The table below summarizes key vibrational frequencies for the functional groups in this compound based on data from related and modeled compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference(s) |

| Os=N Stretch (Imido) | 1208–1238 | researchgate.net |

| Os=O Stretch (Symmetric) | ~1044 | researchgate.net |

| Os=O Stretch (Asymmetric) | ~1007 | researchgate.net |

| C-C Skeletal Stretch (t-Bu) | 1200–1250 | nih.gov |

These vibrational data are fundamental for confirming the presence of the imido and oxo ligands and for assessing the strength and nature of the metal-ligand multiple bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analyses, including Fluxional Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of diamagnetic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in the tert-butyl group.

In ¹H NMR spectroscopy, the tert-butyl group of an organic compound typically exhibits a sharp singlet due to the chemical equivalence of the nine protons on the three methyl groups. This signal generally appears in the upfield region of the spectrum, with a chemical shift ranging from 0.5 to 2.0 ppm acdlabs.com. The specific chemical shift for the tert-butyl group in OsO₃(N-t-Bu) would be influenced by the electronic effects of the trioxoosmium(VIII) moiety.

In ¹³C NMR spectroscopy, the tert-butyl group gives rise to two distinct signals: one for the three equivalent methyl carbons (-CH₃) and one for the quaternary carbon (-C(CH₃)₃). The methyl carbon resonances are typically found between 20 and 42 ppm acdlabs.com. The quaternary carbon, being bonded to the imido nitrogen, is expected to appear further downfield. For comparison, in tert-butyl alcohol, the methyl carbons resonate at approximately 31 ppm, while the quaternary carbon appears around 69 ppm illinois.edu.

The expected NMR chemical shifts for this compound are summarized in the following table.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| ¹H | -C(CH ₃)₃ | 0.5–2.0 | Singlet | acdlabs.com |

| ¹³C | -C (CH₃)₃ | > 60 | Singlet | illinois.edu |

| ¹³C | -C(C H₃)₃ | 20–42 | Singlet | acdlabs.com |

NMR spectroscopy is also crucial for studying dynamic processes, such as fluxionality, where a molecule undergoes intramolecular rearrangements that interchange the positions of its atoms ilpi.comlibretexts.org. Such processes are often temperature-dependent and can be observed by variable-temperature (VT) NMR experiments wikipedia.org. At low temperatures, in the "slow exchange limit," the signals for non-equivalent nuclei are distinct. As the temperature rises, these signals may broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into a time-averaged signal in the "fast exchange limit" ilpi.comwikipedia.org. While specific fluxional behavior for OsO₃(N-t-Bu) has not been detailed, related pentacoordinate and hexacoordinate metal complexes are known to exhibit such dynamics, for example, through Berry pseudorotation libretexts.org. VT-NMR would be the primary technique to investigate any such dynamic processes in this osmium complex.

X-ray Crystallography for Determination of Molecular and Solid-State Architectures

X-ray crystallography provides the most definitive information on the three-dimensional structure of a compound in the solid state, yielding precise bond lengths, bond angles, and details of the crystal packing. While a complete, experimentally determined crystal structure for this compound is not available in the cited literature, structural parameters can be inferred from closely related compounds and computational models.

The parent compound, osmium tetroxide (OsO₄), forms monoclinic crystals, indicating a relatively low-symmetry packing arrangement scispace.com. For OsO₃(N-t-Bu), the central osmium atom is expected to adopt a tetrahedral or distorted tetrahedral geometry. Computational studies on a model osmium imido-oxo complex predict an Os=N bond length of 1.713 Å (171.3 pm) and an Os=O bond length of 1.744 Å (174.4 pm) researchgate.net. The Os=N bond is generally shorter than a single bond, indicative of its multiple bond character.

A critical parameter for imido complexes is the M-N-C bond angle. A linear or nearly linear arrangement (approaching 180°) suggests significant sp hybridization at the nitrogen atom and extensive pi-bonding between the nitrogen and the metal. For the modeled osmium imido complex, the calculated C-N=Os bond angle was 169.3°, indicating a high degree of triple bond character in the Os-N linkage researchgate.net.

The table below presents key structural parameters for this compound based on computational data from analogous systems.

| Parameter | Expected Value | Significance | Reference(s) |

| Molecular Geometry | Tetrahedral | Coordination around the Os(VIII) center | scispace.com |

| Os=N Bond Length | ~1.71 Å | Indicates significant multiple bond character | researchgate.net |

| Os=O Bond Length | ~1.74 Å | Indicates a strong double bond | researchgate.net |

| Os-N-C Bond Angle | ~169° | Suggests near-linearity and Os≡N character | researchgate.net |

These structural features are crucial for understanding the reactivity of the compound, particularly in reactions involving the imido and oxo groups.

Electrochemical Characterization for Redox Behavior and Electronic Stability

Electrochemical techniques, primarily cyclic voltammetry (CV), are used to probe the redox properties of metal complexes, providing information on their electronic stability and the accessibility of different oxidation states. The redox potential of an osmium complex is highly sensitive to the nature of the ligands coordinated to the metal center.

For this compound, the osmium is in its highest +8 oxidation state. Electrochemical analysis would likely focus on the reduction of the Os(VIII) center. While specific CV data for OsO₃(N-t-Bu) is not detailed in the available search results, studies on other osmium complexes demonstrate the utility of the technique. For example, various Os(II) and Os(III) complexes exhibit well-defined, reversible redox couples. The formal potential for the Os(III)/Os(II) couple can be systematically tuned over a wide range, from +628 mV to as low as -6 mV (vs. Ag/AgCl), by modifying the ligand sphere with bipyridine, imidazole, and chloride ligands nih.gov. In a series of osmium(II)-arylazoimidazole complexes, the Os(III)/Os(II) couple was observed between +0.6 V and +0.7 V (vs. SCE) ias.ac.in.

These studies illustrate that the electron-donating or -withdrawing nature of the ligands directly influences the electron density at the metal center, thereby shifting the redox potentials. The tert-butylimido and oxo ligands in OsO₃(N-t-Bu) are strong pi-donors, which stabilize the high oxidation state of the osmium. An electrochemical study of this compound would quantify the stability of the Os(VIII) state and determine the potential at which reduction occurs, providing valuable insight into its electronic structure and potential reactivity as an oxidizing agent.

The table below shows representative redox potentials for other osmium complexes, demonstrating the typical range and technique used.

| Complex Type | Redox Couple | Potential (V) | Reference Electrode | Reference(s) |

| Os(II)-arylazoimidazole complexes | Os(III)/Os(II) | +0.6 to +0.7 | SCE | ias.ac.in |

| [Os(bpy)₃]²⁺ | Os(III)/Os(II) | +0.628 | Ag/AgCl | nih.gov |

| [OsCl(Him)(dmbpy)₂]⁺ | Os(II)/Os(I) | -0.006 | Ag/AgCl | nih.gov |

Electronic Structure and Bonding in High Valent Osmium Imido Complexes

Nature and Donor Character of the Osmium-Imido Multiple Bond

The bond between osmium and the imido nitrogen in high-valent complexes is best described as a multiple bond, intermediate between a double and a triple bond. core.ac.uk This interaction consists of one strong sigma (σ) bond and up to two pi (π) bonds. The imido ligand is generally considered a strong π-donor. ilpi.com In its linear coordination geometry, which is common for high-valent imido complexes, the nitrogen lone pair can participate in π-bonding with empty d-orbitals on the metal center. ilpi.com This results in the imido ligand acting as a six-electron donor. ilpi.com

Typical Osmium-Imido Bond Parameters

| Parameter | Typical Value/Description | Significance |

|---|---|---|

| Bond Order | 2.0 - 3.0 | Indicates a strong multiple bond character, intermediate between double and triple. core.ac.uk |

| Geometry at Nitrogen | Linear or near-linear | A linear M-N-R angle (150-180°) suggests significant π-donation from the nitrogen lone pair to the metal. ilpi.com |

| Electron Donation (Linear) | 6-electron donor | The imido ligand contributes significantly to the metal's electron count through one sigma bond and two pi bonds. ilpi.com |

Electron Density Distribution and Electrophilic Characteristics of Imido Ligands in High Oxidation States

In tert-butylimino(trioxo)osmium, the osmium center is in a high +8 oxidation state. This extremely high oxidation state makes the osmium atom highly electrophilic, meaning it strongly attracts electrons. This property significantly influences the electron density distribution across the entire molecule, particularly at the imido ligand. The high electrophilicity of the osmium center leads to a depletion of electron density from the nitrogen atom of the imido ligand. researchgate.net

This withdrawal of electron density makes the imido nitrogen itself susceptible to nucleophilic attack, a characteristic reactivity pattern for such high-valent complexes. rsc.org The electronic nature of the imido ligand is flexible and can be described by a continuum of resonance structures, including the dianionic imide ([NR]²⁻), the monoanionic imidyl radical ([NR]•⁻), and the neutral nitrene ([NR]⁰). researchgate.netnih.govrsc.org In Os(VIII) complexes, the significant covalent character and electron withdrawal by the metal impart a degree of electrophilic, nitrene-like character to the imido ligand. rsc.org This electronic flexibility is fundamental to the reactivity of these compounds in processes like aminohydroxylation and diamination of olefins. rsc.org

Frontier Molecular Orbital Analysis and Orbital Contributions to Bonding

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org For a high-valent osmium imido complex, the FMOs are dominated by the interactions between the osmium 5d orbitals and the nitrogen 2p orbitals, as well as orbitals from the oxo ligands.

The bonding in the Os=N unit is primarily constructed from the following interactions:

Sigma (σ) Bond: Formed by the overlap of an Os d-orbital (typically dz²) and an sp-hybridized orbital on the nitrogen.

Pi (π) Bonds: Formed by the overlap of Os d-orbitals (dxz, dyz) with the nitrogen p-orbitals (px, py). researchgate.net

The HOMO of the complex is expected to have significant contributions from the Os-N and Os-O π-bonding orbitals. The LUMO is likely the corresponding π-antibonding (π*) orbital of the Os=N bond. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The electrophilic nature of the complex is explained by the LUMO being relatively low in energy and localized on the Os-N bond, making it accessible for attack by nucleophiles. youtube.com

Conceptual Frontier Molecular Orbital Contributions in an Os(VIII) Imido Complex

| Molecular Orbital | Primary Atomic Orbital Contributions | Bonding Character |

|---|---|---|

| LUMO | Os(dxz, dyz), N(px, py) | Os-N π-antibonding (π*) |

| HOMO | Os(dxz, dyz), N(px, py), O(p) | Os-N and Os-O π-bonding (π) |

| - | Os(dz²), N(sp) | Os-N σ-bonding (σ) |

Computational Insights into Relativistic Effects on Osmium Bonding

Osmium is a third-row transition metal, and as a heavy element, the properties of its electrons are significantly influenced by relativistic effects. osti.govescholarship.org These effects arise because electrons in orbitals close to the heavy nucleus move at speeds that are a considerable fraction of the speed of light, leading to an increase in their mass and a subsequent contraction and stabilization of the s and p orbitals. Conversely, the d and f orbitals are destabilized and expand radially due to more effective shielding of the nuclear charge by the contracted s and p orbitals. nih.gov

For osmium complexes, these relativistic effects are not negligible and have a profound impact on bonding, structure, and reactivity. osti.govescholarship.org Computational studies using Density Functional Theory (DFT) must account for these phenomena to provide an accurate description. escholarship.orgnih.gov This is often achieved by using effective core potentials (ECPs) for the core electrons, which implicitly include relativistic corrections. mdpi.com

Scalar-relativistic DFT calculations have shown that these effects can significantly alter bond distances and energies. osti.govescholarship.org For instance, relativistic effects are known to stabilize the ground state symmetry of certain osmium clusters and can be responsible for a significant portion of the redox potential differences observed between osmium complexes and their lighter congeners, such as ruthenium. osti.govnih.gov Therefore, any theoretical treatment of the bonding in this compound requires the inclusion of relativistic effects to accurately model the electronic structure and predict its chemical behavior.

Impact of Relativistic Effects on Osmium Properties

| Property | Influence of Relativistic Effects | Consequence |

|---|---|---|

| Orbital Energies | Stabilization (contraction) of 6s/6p orbitals; Destabilization (expansion) of 5d orbitals. nih.gov | Alters orbital overlap, covalent character, and bond strengths. |

| Redox Potentials | Can account for significant differences (~0.17 V) in reduction potentials compared to non-relativistic models. osti.gov | Crucial for accurately predicting electrochemical behavior. |

| Bond Lengths | Can lead to bond contraction or expansion depending on the specific orbitals involved in bonding. osti.govescholarship.org | Affects the predicted molecular geometry. |

Future Research Directions and Emerging Areas in Osmium Imido Chemistry

Development of Innovative Synthetic Methodologies

While the synthesis of simple osmium imido complexes, such as the reaction of osmium tetroxide with primary amines, is well-established, future research will likely focus on developing more sophisticated and efficient synthetic routes. proquest.comrsc.org A primary goal will be to create methodologies that offer greater control over the electronic and steric properties of the resulting complexes.

Key areas for future development include:

Post-synthesis Modification: Developing reactions that allow for the modification of the imido ligand after the initial complex formation. This could involve, for example, C-H activation on the alkyl or aryl substituents of the imido group, enabling the introduction of new functional groups.

Alternative Imidating Reagents: Exploring a wider range of nitrogen sources beyond primary amines and their silylated derivatives. rsc.org This could include azides, isocyanates, and other reagents that might offer different reactivity profiles or milder reaction conditions.

Flow Chemistry Approaches: Implementing continuous flow synthesis techniques could offer improved safety, scalability, and reproducibility for the synthesis of osmium imido complexes, particularly given the hazardous nature of osmium tetroxide.

These innovative approaches will be crucial for accessing a broader diversity of osmium imido complexes with tailored properties for specific applications.

Exploration of Novel Catalytic Transformations and Process Optimization

The catalytic potential of osmium imido complexes, particularly in oxidation reactions like aminohydroxylation and diamination, is a significant area of interest. rsc.org Future research will aim to expand the scope of these transformations and optimize existing processes for industrial viability. A key challenge is to move beyond stoichiometric reactions to efficient catalytic cycles. nih.gov

Emerging research directions include:

Asymmetric Catalysis: While asymmetric dihydroxylation is well-developed, the asymmetric aminohydroxylation and diamination reactions using chiral osmium imido complexes still have considerable room for improvement in terms of enantioselectivity and substrate scope.

C-H Amination: A highly sought-after transformation is the direct amination of C-H bonds. Future work will likely explore the capability of tert-butylimino(trioxo)osmium and related complexes to catalyze the insertion of the 'NR' group into unactivated C-H bonds, offering a more atom-economical approach to amine synthesis.

Process Optimization: For industrially relevant transformations, research will focus on catalyst stability, turnover numbers, and recyclability. tandfonline.com The development of heterogeneous catalysts, where the osmium complex is immobilized on a solid support, will be a key strategy to address these challenges.

The following table outlines potential catalytic applications and areas for optimization:

| Catalytic Transformation | Current Status | Future Research Focus | Potential Impact |

|---|---|---|---|

| Asymmetric Aminohydroxylation | Established but with limitations | Development of more efficient and selective chiral ligands | Access to a wider range of chiral amino alcohols |

| Asymmetric Diamination | Less developed than aminohydroxylation | Improving enantioselectivity and expanding substrate scope | Synthesis of chiral vicinal diamines |

| C-H Amination | Largely unexplored for osmium imido complexes | Catalyst design for regioselective and stereoselective C-H insertion | Atom-economical synthesis of complex amines |

| Oxidative Cyclization | Niche applications exist | Exploration of intramolecular amination reactions to form heterocycles | Efficient synthesis of nitrogen-containing heterocycles |

Design and Synthesis of Advanced Ligand Systems for Tunable Reactivity

The reactivity of the osmium center is profoundly influenced by the surrounding ligands. A significant future direction will be the rational design and synthesis of advanced ligand systems to precisely tune the catalytic activity and selectivity of osmium imido complexes. This will involve moving beyond simple ancillary ligands to those that can actively participate in the reaction mechanism.

Future research in this area will likely focus on:

Hemilabile Ligands: The incorporation of ligands with both strongly and weakly coordinating moieties can facilitate substrate binding and product release, potentially enhancing catalytic turnover.

Redox-Active Ligands: Ligands that can store and release electrons can open up new catalytic cycles by allowing the osmium center to access a wider range of oxidation states.

Chiral Ligands: The development of novel chiral ligand scaffolds is paramount for advancing asymmetric catalysis with osmium imido complexes. This includes the design of ligands that can create a well-defined chiral pocket around the metal center.

The ability to modulate the electronic and steric environment of the osmium center through sophisticated ligand design will be critical for unlocking new catalytic transformations. rsc.org

Application of Advanced Spectroscopic and Real-Time Atomic Telemetry for Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts. Future research will increasingly rely on advanced spectroscopic techniques to probe the intricate details of catalytic cycles involving osmium imido intermediates. While traditional methods provide valuable information, emerging techniques offer the potential for unprecedented mechanistic insights.

Key future directions include:

In Situ and Operando Spectroscopy: Techniques such as high-resolution NMR, X-ray absorption spectroscopy (XAS), and Raman spectroscopy, when applied under actual reaction conditions, can help to identify and characterize transient intermediates in the catalytic cycle.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in mapping out reaction pathways, predicting transition state geometries, and understanding the electronic structure of key intermediates. mdpi.com

Real-Time Atomic Telemetry: While still a nascent field, the development of techniques for real-time atomic-level monitoring of catalytic processes could provide revolutionary insights. Although not yet applied to osmium chemistry, such methods could, in principle, track the fate of individual atoms throughout a catalytic cycle.

These advanced analytical and computational tools will be instrumental in moving from a "black box" understanding of catalysis to a detailed, predictive science.

Deeper Understanding of Metal-Ligand Cooperativity and Relativistic Effects

For heavy elements like osmium, a comprehensive understanding of reactivity requires consideration of phenomena that are often negligible for lighter metals. Future research will need to delve deeper into the roles of metal-ligand cooperativity and relativistic effects in the chemistry of osmium imido complexes.

Areas for future investigation include:

Metal-Ligand Cooperativity: Exploring how ancillary ligands can actively participate in bond-making and bond-breaking steps, for example, by acting as a proton shuttle or by undergoing reversible structural changes.

Relativistic Effects: Osmium is a heavy element where relativistic effects, such as the contraction of s and p orbitals and the expansion of d and f orbitals, are significant. smith.eduresearchgate.net Future computational studies will need to incorporate these effects to accurately model the electronic structure and reactivity of osmium imido complexes. smith.eduresearchgate.net These effects can influence bond strengths, reaction barriers, and spectroscopic properties.

A thorough understanding of these fundamental principles will be essential for the rational design of next-generation osmium catalysts.

Integration into Supramolecular Assemblies and Material Science Contexts

The unique properties of osmium imido complexes make them attractive building blocks for the construction of larger, functional systems. Future research is expected to explore the integration of these complexes into supramolecular assemblies and advanced materials.

Potential future applications include:

Supramolecular Catalysis: Encapsulating osmium imido complexes within larger host molecules, such as cyclodextrins or metal-organic frameworks (MOFs), could lead to catalysts with enhanced stability, selectivity, and recyclability.

Functional Materials: Incorporating osmium imido units into polymeric structures or onto surfaces could lead to new materials with interesting optical, electronic, or catalytic properties. Osmium complexes, in general, are being explored as building blocks for such advanced materials. capes.gov.br

Molecular Recognition: The osmium center and the imido ligand can both participate in non-covalent interactions, suggesting that these complexes could be designed to act as receptors for specific molecules.

This area of research will bridge the gap between molecular chemistry and materials science, potentially leading to the development of novel functional devices and smart materials.

Q & A

Q. How should researchers address discrepancies in reported oxidation states of osmium in this compound complexes across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.